1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether
Overview
Description
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether is a polyhalogenated methyl ethyl ether with the molecular formula C3Cl3F5O and a molecular weight of 253.38 g/mol . This compound is known for its volatile nature and is typically found in a colorless, oily form . It has some anesthetic properties and is used in various industrial and research applications .
Preparation Methods
The synthesis of 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether typically involves the reaction of difluoromethyl 2,2,2-trifluoroethyl ether with chlorine under controlled conditions . The reaction is carried out in the presence of a catalyst to facilitate the chlorination process. Industrial production methods may involve large-scale chlorination reactors to ensure consistent and high-yield production .
Chemical Reactions Analysis
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated derivatives.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether involves its interaction with specific molecular targets. Its anesthetic properties are believed to result from its ability to modulate ion channels and neurotransmitter receptors in the nervous system . This modulation leads to the inhibition of nerve signal transmission, resulting in anesthesia .
Comparison with Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether can be compared with other similar compounds such as:
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound has similar fluorinated and chlorinated groups but differs in the number of chlorine atoms.
2-Chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane: Another related compound with a different arrangement of fluorine and chlorine atoms.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
1,1-dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F5O/c4-1(5,2(7,8)9)12-3(6,10)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZGZHEKIQPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(F)(F)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371653 | |
Record name | 1,1-Dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32778-09-9 | |
Record name | 1,1-Dichloro-1-(chlorodifluoromethoxy)-2,2,2-trifluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32778-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloroisoflurane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032778099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dichloro-1-[chloro(difluoro)methoxy]-2,2,2-trifluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICHLOROISOFLURANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NF31Y787Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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